N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide
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Overview
Description
N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural stability and biological effects of 1,3,4-thiadiazole derivatives are attributed to the presence of the –N=C–S– functional group within their frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide typically involves the reaction of 5-phenethyl-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The thiadiazole ring system exhibits remarkable reactivity toward nucleophilic substitution reactions.
Oxidation and reduction: These reactions can modify the functional groups attached to the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, in the presence of a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives with different biological activities .
Scientific Research Applications
N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to disrupt these processes can lead to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine
Uniqueness
N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide is unique due to its specific phenethyl and methanesulfonamide substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O2S2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C11H13N3O2S2/c1-18(15,16)14-11-13-12-10(17-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
WBASOOORRVOVBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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